molecular formula C15H18N2OS B7586375 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine

3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine

Cat. No. B7586375
M. Wt: 274.4 g/mol
InChI Key: DEJONTVCYMWGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine, also known as MPTM, is a chemical compound that has been studied for its potential use in scientific research. MPTM is a thiomorpholine derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine is not fully understood. However, it is believed to bind to the sigma-1 receptor and modulate its activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine has been found to have various biochemical and physiological effects, including:
- Inhibition of cancer cell growth
- Modulation of pain perception
- Enhancement of memory and learning
- Protection against oxidative stress
- Modulation of calcium signaling

Advantages and Limitations for Lab Experiments

One advantage of using 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of its activity. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine, including:
- Further investigation of its mechanism of action
- Development of more potent and specific analogs
- Exploration of its potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders
- Investigation of its potential use as a tool for studying the sigma-1 receptor and its role in various physiological processes.
In conclusion, 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine is a promising compound that has been studied for its potential use in scientific research. Its specificity for the sigma-1 receptor and various biochemical and physiological effects make it a promising candidate for further investigation.

Synthesis Methods

The synthesis of 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine involves the reaction of 2-(pyridin-2-ylmethylthio)-5-methylfuran with thiomorpholine in the presence of a catalyst. The reaction yields 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine as a white crystalline solid with a melting point of 131-133°C.

Scientific Research Applications

3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine has been studied for its potential use as a ligand for various receptors in the body. In particular, it has been found to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells.

properties

IUPAC Name

3-(5-methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-12-5-6-15(18-12)14-11-19-9-8-17(14)10-13-4-2-3-7-16-13/h2-7,14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJONTVCYMWGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CSCCN2CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine

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